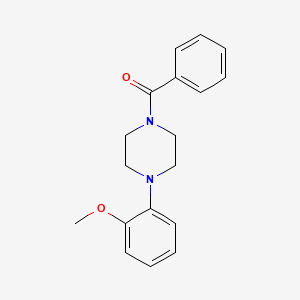

1-benzoyl-4-(2-methoxyphenyl)piperazine

Description

Properties

IUPAC Name |

[4-(2-methoxyphenyl)piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-22-17-10-6-5-9-16(17)19-11-13-20(14-12-19)18(21)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMPLBSFYBNOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-4-(2-methoxyphenyl)piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of 1-benzoyl-4-(2-methoxyphenyl)piperazine can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The benzoyl group can be reduced to a benzyl group.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halogenating agents like bromine (Br₂) or alkylating agents like methyl iodide (CH₃I) are employed.

Major Products Formed

Oxidation: Formation of 1-benzoyl-4-(2-hydroxyphenyl)piperazine or 1-benzoyl-4-(2-formylphenyl)piperazine.

Reduction: Formation of 1-benzyl-4-(2-methoxyphenyl)piperazine.

Substitution: Formation of 1-benzoyl-4-(2-halophenyl)piperazine or 1-benzoyl-4-(2-alkylphenyl)piperazine.

Scientific Research Applications

Chemical Synthesis and Research Applications

1-Benzoyl-4-(2-methoxyphenyl)piperazine serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Coupling Reactions : It can be synthesized through carbodiimide-mediated coupling reactions with halobenzoic acids, leading to the formation of several derivatives that exhibit distinct properties and activities .

- Reagent in Organic Chemistry : The compound is utilized as a reagent for synthesizing more complex organic molecules, which is crucial for developing new materials and pharmaceuticals.

Pharmacological Properties

Research indicates that 1-benzoyl-4-(2-methoxyphenyl)piperazine and its derivatives exhibit significant pharmacological activities, particularly in the following areas:

- Dopamine Receptor Interaction : Compounds derived from this piperazine have been evaluated for their binding affinities to dopamine receptors (D2, D3, and D4). Studies have shown that modifications to the phenyl ring can enhance selectivity and potency towards specific receptors, which is essential for developing treatments for neurological disorders .

- Anticancer Activity : Preliminary investigations suggest that certain derivatives may possess anticancer properties. The mechanism of action appears to involve the modulation of cellular pathways related to apoptosis and proliferation .

Synthesis of Halobenzoyl Derivatives

A study conducted on six halobenzoyl derivatives of 1-benzoyl-4-(2-methoxyphenyl)piperazine demonstrated the versatility of this compound in synthesizing novel agents with enhanced biological activity. The derivatives were characterized using X-ray crystallography, revealing their three-dimensional structures and hydrogen bonding interactions, which are critical for their biological function .

Binding Affinity Studies

Another significant study assessed the binding affinities of various piperazine derivatives at dopamine receptors. The results indicated that modifications such as halogen substitutions led to varying degrees of receptor affinity, suggesting a pathway for optimizing drug design aimed at treating psychiatric disorders .

Data Summary

| Compound | Receptor Affinity (Ki nM) | Biological Activity | Synthesis Method |

|---|---|---|---|

| 1-(4-Fluorobenzoyl)-4-(2-methoxyphenyl)piperazine | 76.4 ± 6.61 | Potential D3 antagonist | Carbodiimide-mediated coupling |

| 1-(4-Chlorobenzoyl)-4-(2-methoxyphenyl)piperazine | 78.8 ± 2.20 | Anticancer activity | Carbodiimide-mediated coupling |

| 1-(4-Bromobenzoyl)-4-(2-methoxyphenyl)piperazine | 60.0 ± 7.01 | Neuroprotective effects | Carbodiimide-mediated coupling |

Mechanism of Action

The mechanism of action of 1-benzoyl-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the reuptake of neurotransmitters, leading to increased levels of these chemicals in the synaptic cleft and enhanced signaling.

Comparison with Similar Compounds

Dopamine D2 Receptor (D2DAR)

Table 1: Dopamine D2 Receptor Affinities

| Compound | Ki (nM) | Reference |

|---|---|---|

| Compound 25 (3-nitrophenethyl derivative) | 54 | |

| 1-(2-Methoxyphenyl)piperazine analogs | 100–500 |

Serotonin 5-HT1A Receptor

- NAN-190 (1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine): Acts as a postsynaptic 5-HT1A antagonist with partial agonist activity at presynaptic receptors. Demonstrates Ki values in the nanomolar range for 5-HT1A receptors .

- HBK-14 and HBK-15: Dual 5-HT1A/5-HT7 antagonists with α1-adrenolytic properties. These derivatives retain the 2-methoxyphenylpiperazine core but lack the benzoyl group, enhancing selectivity for serotonin receptors .

Key Structural Insight: The benzoyl group in 1-benzoyl-4-(2-methoxyphenyl)piperazine may limit 5-HT1A affinity compared to non-acylated analogs like HBK-14, which show potent anxiolytic and antidepressant effects .

Cytotoxic Activity

Table 2: Cytotoxic Activity of Piperazine Derivatives

| Compound | Substituent | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 18 (Phenylpiperazine) | 3-atom propanamide | >10 µM | |

| Compound 19 (2-Methoxyphenyl) | 3-atom propanamide | >50 µM |

Antibacterial Activity

- (2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine (Compound 2) : Exhibits broad-spectrum antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL ) and Escherichia coli (MIC = 16 µg/mL ) .

- 1-Benzoyl-4-(2-methoxyphenyl)piperazine: No direct antibacterial data reported, but acylated derivatives generally show reduced activity compared to non-acylated analogs due to decreased membrane permeability .

Anticonvulsant Activity

- 1-[(4-Chloro-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine: Demonstrates 100% protection in the 6-Hz seizure model at 100 mg/kg without neurotoxicity, suggesting a favorable therapeutic index .

Structural-Activity Relationship (SAR) Insights

Substituent Position : The 2-methoxyphenyl group at the 4-position of piperazine is critical for receptor binding, as meta- or para-substitutions reduce affinity .

Acylation Effects : Benzoyl or other acyl groups at the 1-position generally decrease receptor affinity and antibacterial activity but improve metabolic stability .

Chain Length : A three-atom spacer between the piperazine nitrogen and terminal amide enhances cytotoxic activity compared to shorter chains .

Biological Activity

1-Benzoyl-4-(2-methoxyphenyl)piperazine is a compound of significant interest within the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical structure of 1-benzoyl-4-(2-methoxyphenyl)piperazine can be represented as follows:

The synthesis typically involves carbodiimide-mediated coupling reactions between 2-methoxyphenylpiperazine and various benzoyl derivatives, allowing for modifications that enhance biological activity .

Biological Activities

1-Benzoyl-4-(2-methoxyphenyl)piperazine has been investigated for several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at concentrations as low as 50 μg/ml .

- Anticancer Properties : The compound has also been evaluated for its anticancer potential. Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

- Neuropharmacological Effects : There is evidence suggesting that 1-benzoyl-4-(2-methoxyphenyl)piperazine interacts with neurotransmitter systems, particularly those involving dopamine receptors. This interaction may contribute to its potential use in treating neurological disorders .

The biological activity of 1-benzoyl-4-(2-methoxyphenyl)piperazine is primarily attributed to its ability to bind to specific receptors and enzymes. It may modulate the activity of neurotransmitter receptors, leading to altered signaling pathways associated with mood regulation and cognitive function. Additionally, it may inhibit enzymes involved in metabolic pathways crucial for cancer cell survival .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Study : A study conducted on various derivatives of piperazine indicated that modifications in the benzoyl moiety significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower for compounds with electron-donating groups like methoxy .

- Anticancer Research : In vitro assays demonstrated that 1-benzoyl-4-(2-methoxyphenyl)piperazine inhibited the growth of human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent cytotoxicity.

- Neuropharmacological Investigation : A pharmacological study explored the effects of this compound on dopamine D3 receptors, showing promising results in modulating dopaminergic activity, which could be beneficial in treating conditions like schizophrenia or Parkinson's disease .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-benzoyl-4-(2-methoxyphenyl)piperazine?

- Methodology : The compound can be synthesized via coupling reactions between benzoic acid derivatives and substituted piperazines. For example, 1-aroylpiperazines are typically prepared by reacting -(2-methoxyphenyl)piperazine with benzoyl chlorides or activated benzoic acids (e.g., using EDC/HOBt as coupling agents in DMF). Solvent choice (e.g., acetone with potassium carbonate) minimizes side reactions like ethoxyethyl formation during alkylation steps .

- Key Considerations : Optimize reaction time, stoichiometry of reagents, and purification methods (e.g., flash chromatography) to improve yield and purity.

Q. How can the structural integrity of 1-benzoyl-4-(2-methoxyphenyl)piperazine be validated?

- Methodology : Use X-ray crystallography to resolve crystal structures and confirm stereochemistry. For example, hydrogen bonding patterns (C–H⋯O interactions) and stacking interactions in related compounds provide insights into supramolecular assembly . Spectroscopic techniques (NMR, IR) and mass spectrometry (GC-MS, LC-MS) are essential for verifying molecular structure and purity .

Q. What preliminary pharmacological assays are suitable for screening bioactivity?

- Methodology : Radioligand binding assays (e.g., using -labeled ligands) evaluate affinity for serotonin (5-HT), dopamine, or adrenergic receptors. In vitro enzyme inhibition assays (e.g., against mutant IDH1) can assess therapeutic potential .

Advanced Research Questions

Q. How do substituents on the benzoyl group influence supramolecular assembly and crystallographic behavior?

- Methodology : Compare halogenated (F, Cl, Br) or hydroxylated benzoyl derivatives via single-crystal X-ray diffraction. Substituents at the 2-position of the benzoyl ring alter hydrogen bonding (C–H⋯O) and π-π stacking, which dictate packing motifs. For example, 2-chloro or 2-bromo groups induce disorder in the aroyl ring, complicating crystallographic refinement .

- Data Analysis : Use software like SHELX or OLEX2 to model disorder and refine occupancy ratios.

Q. What strategies enhance 5-HT receptor binding affinity in arylpiperazine derivatives?

- Methodology : Introduce phthalimido or benzamido substituents at the piperazine N4 position. For instance, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine achieves sub-nanomolar values (0.6 nM) via extended hydrophobic interactions with the receptor’s transmembrane domain .

- Experimental Design : Perform competitive binding assays with -WAY-100635 as a radioligand and use Scatchard analysis to calculate and .

Q. How can 1-benzoyl-4-(2-methoxyphenyl)piperazine be modified for targeted brain imaging?

- Methodology : Incorporate radionuclides (e.g., ) via chelating ligands. A technetium-99m-labeled analog, such as , achieves rapid radiolabeling (<5 min) with >90% radiochemical yield, enabling SPECT imaging of brain receptors .

- Validation : Conduct biodistribution studies in rodent models to assess blood-brain barrier penetration and target specificity.

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for piperazine derivatives?

- Analysis : Variability often arises from solvent choice (e.g., ethanol vs. acetone), base selection (KOH vs. KCO), or purification techniques. For example, 1-(2-chloroethyl)-4-(2-methoxyphenyl)piperazine yields drop in ethanol due to ethoxyethyl byproduct formation, but acetone with KCO improves S-alkylation efficiency .

- Resolution : Replicate published protocols with strict control of reaction conditions and characterize intermediates via HPLC or TLC.

Methodological Tables

Table 1 : Key Crystallographic Parameters for 1-Aroyl-4-Methoxyphenylpiperazines

| Compound | Space Group | Hydrogen Bonds | Stacking Interactions | Disorder Observed? |

|---|---|---|---|---|

| (I) | None | No | No | |

| (II) | C–H⋯O (2) | Yes | No | |

| (III) | C–H⋯O (2) | No | Yes (aroyl ring) |

Source: Adapted from

Table 2 : Receptor Binding Affinities of Selected Piperazine Derivatives

| Compound | 5-HT (nM) | Dopamine D (nM) |

|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | 6.2 | >1000 |

| N4-Phthalimido Derivative | 0.6 | 320 |

Source:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.